

Application Note and Protocol: ^1H and ^{13}C NMR Analysis of 3-Aminoisonicotinic Acid

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Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

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Introduction

3-Aminoisonicotinic acid, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Its structural elucidation is a critical step in the synthesis and characterization of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **3-Aminoisonicotinic acid**, along with a summary of its spectral data.

Structural and Spectroscopic Data

The chemical structure of **3-Aminoisonicotinic acid** is presented below:

Structure:

The following tables summarize the experimental ^1H NMR data and predicted ^{13}C NMR data for **3-Aminoisonicotinic acid**. The ^1H NMR data was obtained in Deuterated Dimethyl Sulfoxide ($\text{DMSO}-d_6$). The ^{13}C NMR data is predicted based on the analysis of chemical shifts for pyridine and carboxylic acid functional groups, considering the electronic effects of the amino substituent.

Table 1: ^1H NMR Spectral Data of 3-Aminoisonicotinic Acid in DMSO-d_6

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	7.46	Doublet (d)	5.1	1H
H-6	7.73	Doublet (d)	5.1	1H
H-2	8.21	Singlet (s)	-	1H

Note: The amino ($-\text{NH}_2$) and carboxylic acid ($-\text{COOH}$) protons may appear as broad singlets and their chemical shifts can vary depending on concentration and temperature.

Table 2: Predicted ^{13}C NMR Spectral Data of 3-Aminoisonicotinic Acid

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-4 (C=O)	168 - 172
C-3	148 - 152
C-5	138 - 142
C-2	135 - 139
C-6	120 - 124
C-4 (aromatic)	115 - 119

Disclaimer: The ^{13}C NMR data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

This section details the methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-Aminoisonicotinic acid**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- For ^1H NMR:
 - Weigh approximately 5-10 mg of **3-Aminoisonicotinic acid** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO- d_6).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- For ^{13}C NMR:
 - Due to the lower natural abundance of the ^{13}C isotope, a more concentrated sample is required. Weigh approximately 20-50 mg of **3-Aminoisonicotinic acid**.
 - Follow the same dissolution and filtration procedure as for the ^1H NMR sample preparation.

NMR Data Acquisition

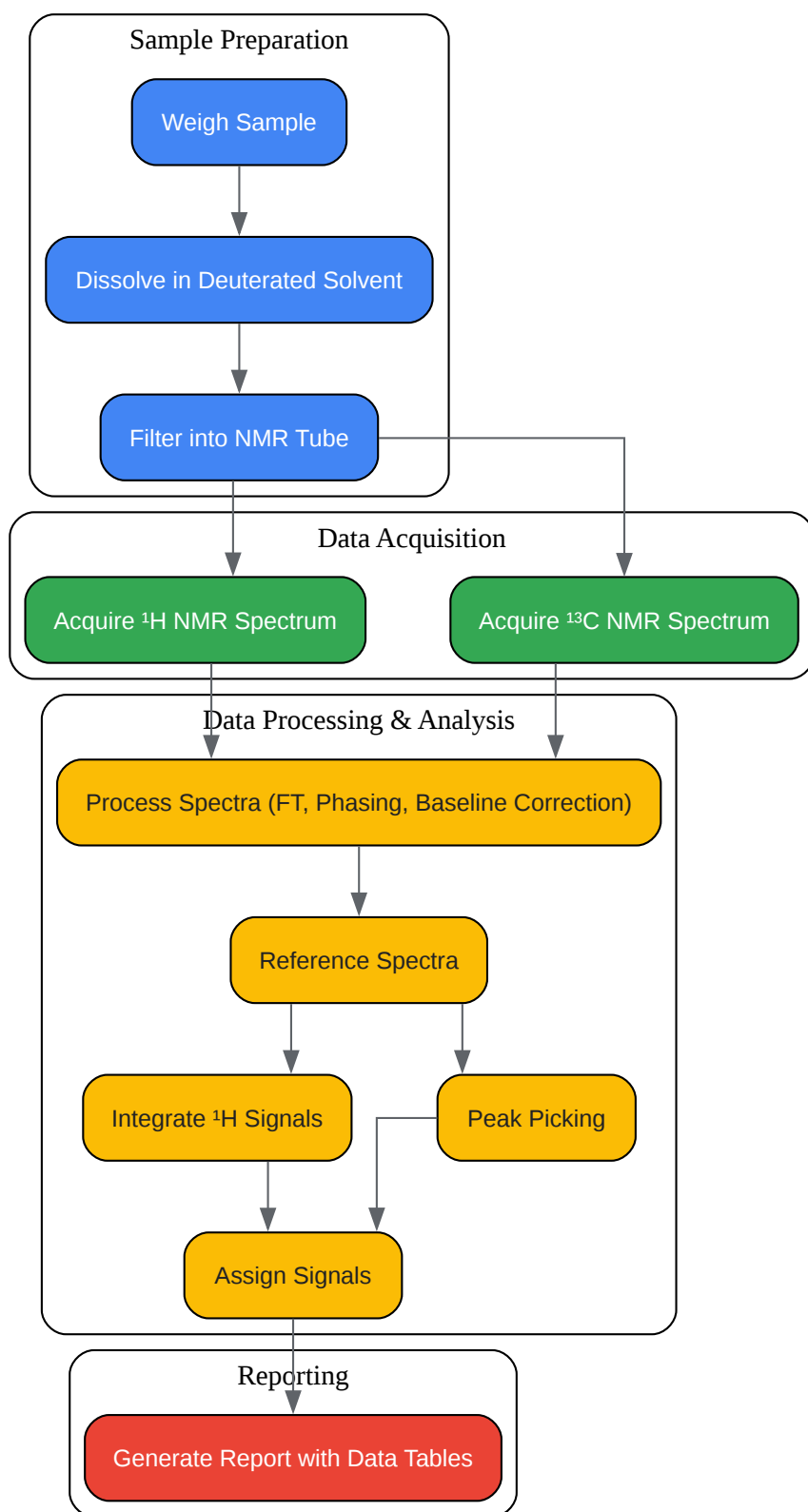
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.

- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Referencing: The residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) can be used for chemical shift referencing.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Referencing: The solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) can be used for chemical shift referencing.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **3-Aminoisonicotinic acid**.



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Caption: Workflow for NMR analysis of **3-Aminoisonicotinic acid**.

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